molecular formula C28H46N10O10 B12632860 L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine CAS No. 921193-23-9

L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine

Cat. No.: B12632860
CAS No.: 921193-23-9
M. Wt: 682.7 g/mol
InChI Key: DHVAEBNFWDLRBQ-MWTXUKJESA-N
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Description

L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine is a peptide composed of seven amino acids: L-glutamine, L-alanine, glycine, L-histidine, L-leucine, L-alanine, and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed from the N-terminus.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed

    Oxidation: Oxo-histidine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular pathways. The molecular targets and pathways involved can vary, but common interactions include binding to cell surface receptors or enzymes, leading to downstream signaling effects.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-alanyl-L-glutamine: Another peptide with similar amino acid composition but different sequence.

    L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    L-Glutaminyl-L-alanyl-L-serine: A shorter peptide with potential bioactive properties.

Uniqueness

L-Glutaminyl-L-alanylglycyl-L-histidyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for specific interactions and applications that may not be achievable with other peptides.

Properties

CAS No.

921193-23-9

Molecular Formula

C28H46N10O10

Molecular Weight

682.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H46N10O10/c1-13(2)7-18(26(45)35-15(4)24(43)38-20(11-39)28(47)48)37-27(46)19(8-16-9-31-12-33-16)36-22(41)10-32-23(42)14(3)34-25(44)17(29)5-6-21(30)40/h9,12-15,17-20,39H,5-8,10-11,29H2,1-4H3,(H2,30,40)(H,31,33)(H,32,42)(H,34,44)(H,35,45)(H,36,41)(H,37,46)(H,38,43)(H,47,48)/t14-,15-,17-,18-,19-,20-/m0/s1

InChI Key

DHVAEBNFWDLRBQ-MWTXUKJESA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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